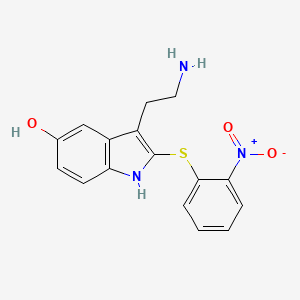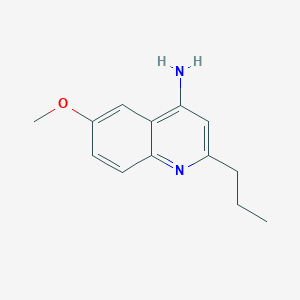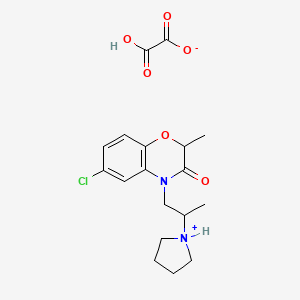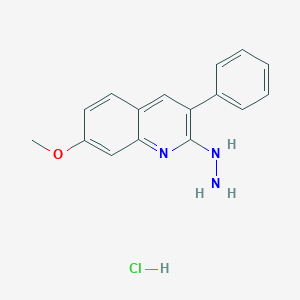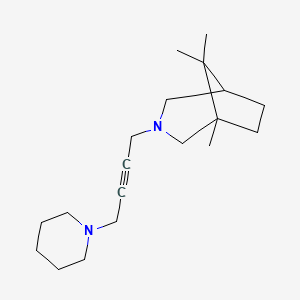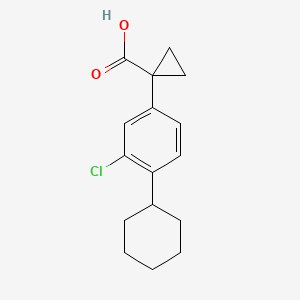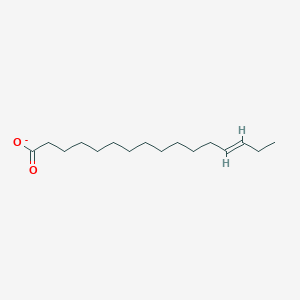![molecular formula C8H7BrN4S B13750648 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine CAS No. 1179360-61-2](/img/structure/B13750648.png)
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a bromomethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine typically involves multi-step reactions. One common method includes the bromination of 2-methylpyridine to form 6-(bromomethyl)-2-pyridine, followed by the formation of the thiadiazole ring through cyclization reactions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium for cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Thiadiazole Derivatives: Resulting from cyclization and further functionalization reactions.
Scientific Research Applications
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Material Science: Explored for its potential in creating novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Shares the bromomethyl-pyridine structure but differs in the heterocyclic ring.
3-Bromomethylpyridine: Lacks the thiadiazole ring, making it less versatile in certain applications.
Uniqueness
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is unique due to the presence of both the bromomethyl-pyridine and thiadiazole rings, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1179360-61-2 |
|---|---|
Molecular Formula |
C8H7BrN4S |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3-[6-(bromomethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7BrN4S/c9-4-5-2-1-3-6(11-5)7-12-8(10)14-13-7/h1-3H,4H2,(H2,10,12,13) |
InChI Key |
DFZZHDLJTIBTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


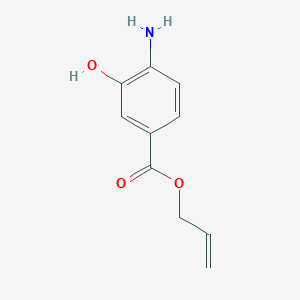
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
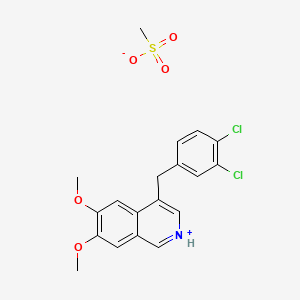
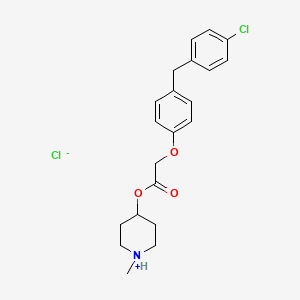
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
